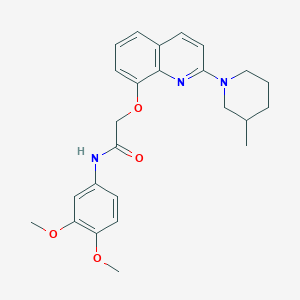

2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives derived from metoclopramide, highlighting the importance of structural modifications to achieve desired pharmacological activities. Similarly, paper details the synthesis of N-(2-(4-methoxyphenyltelluro)ethyl)benzamide through reactions with ArTe- Na+ generated in situ. These examples demonstrate the versatility of benzamide synthesis and the potential for creating a wide range of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an in-depth analysis of the molecular structure of a novel benzamide derivative using X-ray diffraction and DFT calculations. The paper emphasizes the agreement between experimental and theoretical data, suggesting that similar methods could be applied to analyze the molecular structure of "2-ethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide."

Chemical Reactions Analysis

Chemical reactions involving benzamide derivatives are diverse. Paper discusses the creation of various compounds through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives. This indicates that benzamide derivatives can undergo a range of chemical reactions, which could be relevant for understanding the reactivity of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. Paper mentions a class of novel benzenesulphonamides with high affinity and selectivity for the endothelin ETA receptor, highlighting the importance of physical and chemical properties in drug design. The target compound's properties could similarly influence its potential as a pharmaceutical agent.

科学的研究の応用

Antimicrobial Activity

A study by Priya et al. (2006) identified a new class of benzamide derivatives with significant antimicrobial properties. These compounds, including variations of benzamide derivatives, demonstrated notable antibacterial and antifungal activities, characterized by their spectral and elemental analysis.

NO Production Inhibition

Kim et al. (2009) isolated new benzamide derivatives from the bark of Limonia acidissima, which showed potential in inhibiting nitric oxide production in microglia cells. This study suggests the applicability of these derivatives in the study of microglia cells and potentially in treating conditions associated with nitric oxide production (Kim et al., 2009).

Anti-Influenza Activity

Hebishy et al. (2020) discovered that novel benzamide-based 5-aminopyrazoles and their derivatives possess significant antiviral activities against bird flu influenza (H5N1). This finding highlights the potential of benzamide derivatives in the development of new antiviral drugs (Hebishy et al., 2020).

Dopamine Receptor Ligands

Leopoldo et al. (2002) studied the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands. Modifications of benzamide derivatives showed an increased binding affinity for the D(3) receptor, suggesting their use in neurological research (Leopoldo et al., 2002).

Anticancer Evaluation

Ravinaik et al. (2021) and Mohan et al. (2021) both reported on the synthesis of benzamide derivatives with substantial anticancer activity. These compounds were tested against various cancer cell lines, showing higher activities than reference drugs in some cases. This indicates the potential role of benzamide derivatives in cancer treatment and research (Ravinaik et al., 2021; Mohan et al., 2021).

Glucokinase Activators for T2DM

Park et al. (2015) synthesized novel acetylenyl-containing benzamide derivatives as potent glucokinase activators. These compounds showed promise in treating type 2 diabetes mellitus, highlighting the therapeutic potential of benzamide derivatives in metabolic disorders (Park et al., 2015).

Cytotoxic, Antioxidant Activity, and Molecular Docking Studies

Sulistyowaty et al. (2020) synthesized derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide with notable anticancer and antioxidant activities. These compounds also showed significant interaction with tyrosine kinase, suggesting their use in targeted cancer therapies (Sulistyowaty et al., 2020).

将来の方向性

特性

IUPAC Name |

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-26-18-10-5-4-9-16(18)20(24)21-15-8-6-7-14(13-15)17-11-12-19(25-2)23-22-17/h4-13H,3H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGMRCBBZRPJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)